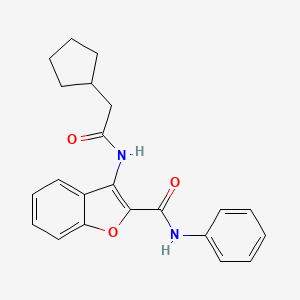

![molecular formula C17H14N4O2S B6500507 2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 941970-51-0](/img/structure/B6500507.png)

2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2- yl)benzamido)propanoate with 2-(4-cyanophenylamino) acetic acid in the presence of N,N- carbonyldiimidazole in tetrahydrofuran . This process provides ethyl 3-(2-((4-cyanophenylamino)methyl)-1- methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, which is further converted into 1-methyl-2- benzimidazol-5-ylcarboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride by reacting with ammonium carbonate in ethanol, followed by treating with ethanolic .Physical And Chemical Properties Analysis

The yield of the synthesized compound was 2.70 g (82%); it formed colorless crystals; melting point was 271–273 °C .Aplicaciones Científicas De Investigación

2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in drug discovery. This compound has been found to be a useful tool in the synthesis of various other compounds, such as those used in drug discovery. This compound has also been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mecanismo De Acción

Target of Action

The primary target of F2365-0126 is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.

Biochemical Pathways

Given its target, it is likely involved in the vegf signaling pathway, which is critical for angiogenesis .

Result of Action

The result of F2365-0126’s action is the inhibition of angiogenesis, which can limit the growth and spread of tumors . This can potentially lead to a decrease in tumor size and a slowing of disease progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is relatively inexpensive. This compound is also stable and has a long shelf-life. However, this compound has some limitations for use in laboratory experiments. This compound is not very soluble in water, so it may be difficult to dissolve in aqueous solutions. Additionally, this compound may interact with other compounds in aqueous solutions, which could lead to unexpected results.

Direcciones Futuras

2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide has numerous potential future directions. This compound could be further studied for its potential applications in drug discovery and for its potential applications in the treatment of various diseases. This compound could also be studied for its potential applications in the development of new diagnostic tools. Additionally, this compound could be studied for its potential applications in the development of new therapeutic agents. Finally, this compound could be studied for its potential applications in the development of new drug delivery systems.

Métodos De Síntesis

2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide can be synthesized using a three-step procedure. First, pyridine and thiourea are reacted together in aqueous medium at a temperature of 80-90°C to form the pyridine-thiourea adduct. Second, the adduct is reacted with benzamidine in aqueous medium at a temperature of 60-70°C to form the this compound precursor. Finally, the this compound precursor is heated in aqueous medium at a temperature of 80-90°C to form this compound.

Propiedades

IUPAC Name |

2-benzamido-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(13-4-2-1-3-5-13)21-17-20-14(11-24-17)16(23)19-10-12-6-8-18-9-7-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPPQFQIYKLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6500429.png)

![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)

![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)

![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)

![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)

![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)

![N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6500514.png)

![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6500515.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6500528.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6500534.png)